molecular formula C16H18N2O3S B10981513 5-{[5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid

5-{[5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid

Cat. No.: B10981513
M. Wt: 318.4 g/mol
InChI Key: MUQKRTHMCBARHM-UHFFFAOYSA-N
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Description

5-{[5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms The compound also features a phenyl group substituted with a methyl group, and a pentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid can be achieved through a multi-step process. One common method involves the initial formation of the thiazole ring, followed by the introduction of the phenyl and pentanoic acid groups. The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and a haloketone. The phenyl group is introduced through a Friedel-Crafts alkylation reaction, and the pentanoic acid moiety is added via a subsequent esterification and hydrolysis step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction rates and selectivity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-{[5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

5-{[5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid involves its interaction with specific molecular targets. The thiazole ring and phenyl group contribute to its binding affinity to enzymes or receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-5-[(4-methylphenyl)amino]-5-oxopentanoic acid
  • 4-(4-Methylphenyl)-4-oxobutanoic acid

Uniqueness

5-{[5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H18N2O3S

Molecular Weight

318.4 g/mol

IUPAC Name

5-[[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C16H18N2O3S/c1-10-6-8-12(9-7-10)15-11(2)22-16(18-15)17-13(19)4-3-5-14(20)21/h6-9H,3-5H2,1-2H3,(H,20,21)(H,17,18,19)

InChI Key

MUQKRTHMCBARHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CCCC(=O)O)C

Origin of Product

United States

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